molecular formula C26H32N2O4 B15284006 5-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-1-(3-isopropoxypropyl)-2-pyrrolidinone

5-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-1-(3-isopropoxypropyl)-2-pyrrolidinone

Cat. No.: B15284006
M. Wt: 436.5 g/mol
InChI Key: NNTCIKPGDXBZCR-UHFFFAOYSA-N
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Description

5-[2-(2,5-Dimethoxyphenyl)-1H-indol-3-yl]-1-(3-isopropoxypropyl)-2-pyrrolidinone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-1-(3-isopropoxypropyl)-2-pyrrolidinone involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes

Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

5-[2-(2,5-Dimethoxyphenyl)-1H-indol-3-yl]-1-(3-isopropoxypropyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups. This can be achieved using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[2-(2,5-Dimethoxyphenyl)-1H-indol-3-yl]-1-(3-isopropoxypropyl)-2-pyrrolidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-1-(3-isopropoxypropyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways within biological systems. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

5-[2-(2,5-Dimethoxyphenyl)-1H-indol-3-yl]-1-(3-isopropoxypropyl)-2-pyrrolidinone can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with significant biological activity.

    Lysergic acid diethylamide (LSD): A well-known psychoactive compound.

    Strychnine: An alkaloid with potent biological effects.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H32N2O4

Molecular Weight

436.5 g/mol

IUPAC Name

5-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-1-(3-propan-2-yloxypropyl)pyrrolidin-2-one

InChI

InChI=1S/C26H32N2O4/c1-17(2)32-15-7-14-28-22(11-13-24(28)29)25-19-8-5-6-9-21(19)27-26(25)20-16-18(30-3)10-12-23(20)31-4/h5-6,8-10,12,16-17,22,27H,7,11,13-15H2,1-4H3

InChI Key

NNTCIKPGDXBZCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(CCC1=O)C2=C(NC3=CC=CC=C32)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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